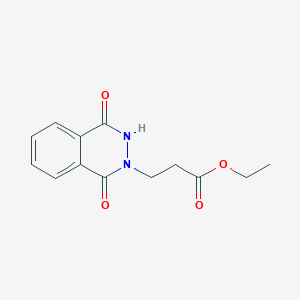

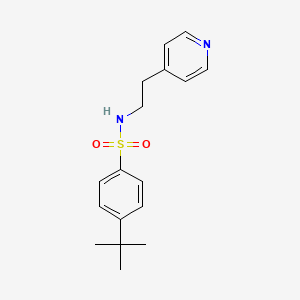

ethyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-component and one-pot reactions, indicating a complex but efficient approach to constructing such molecules. For example, a Lewis acid-free synthesis route for 3,4-dihydro-1H-indazolo[1,2-b]phthalazine derivatives employs 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a green catalyst, highlighting an environmentally friendly and efficient procedure for creating these complex structures (Maleki, Ashrafi, & Tayebee, 2014).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been elucidated through methods such as X-ray diffraction, showcasing the intricate arrangements and interactions within these molecules. A study on the polymorphism of a closely related compound using spectroscopic and diffractometric techniques reveals challenges in analytical and physical characterization due to the subtle differences between polymorphic forms (Vogt et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactions and properties of these compounds uncovers detailed insights into their behavior under various conditions. For instance, the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide demonstrates the formation of novel compounds upon refluxing, revealing the complex chemistry and potential for further chemical modifications (Vetyugova et al., 2018).

Physical Properties Analysis

The study of physical properties, such as polymorphism and solubility, plays a crucial role in understanding the practical applications and handling of these compounds. Spectroscopic and diffractometric studies provide insights into the challenges of distinguishing between polymorphic forms, which is essential for the development of pharmaceutical formulations (Vogt et al., 2013).

Aplicaciones Científicas De Investigación

Environmental Impact and Endocrine Disruption

A significant area of research involving phthalazinyl derivatives and related compounds focuses on their environmental presence and impact, particularly concerning endocrine disruption. Studies have investigated the effects of environmental pollutants like phthalates, which share a similar interest in chemical research due to their widespread use and potential health implications. For instance, the adverse effects of phthalates on mammalian spermatogenesis and their action as endocrine disruptors have been critically reviewed, suggesting a model at the molecular level to explain their cellular effects, mainly focused on germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Health Risks and Exposure

The health risks associated with exposure to phthalates, a class of chemicals related to phthalazinyl derivatives, have been extensively studied. For example, epidemiological studies suggest that fetal and childhood exposure to some phthalates may perturb normal development, with several studies consistently reporting increased risk of allergic diseases with DEHP and BBzP exposure (Braun, Sathyanarayana, & Hauser, 2013). These insights into the effects of phthalates on human health highlight the importance of understanding and regulating exposure to related compounds.

Biodegradation and Environmental Fate

The biodegradation and environmental fate of phthalate esters, closely related to phthalazinyl compounds, have been a subject of considerable research. Studies have shown that bacteria play a major role in the biodegradation processes of phthalates in natural ecosystems, leading to complete oxidation of the aromatic ring and potentially mitigating their environmental impact (Keyser, Pujar, Eaton, & Ribbons, 1976). This research area underscores the potential for bioremediation strategies in addressing pollution from phthalazinyl derivatives and related chemicals.

Propiedades

IUPAC Name |

ethyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-11(16)7-8-15-13(18)10-6-4-3-5-9(10)12(17)14-15/h3-6H,2,7-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYCRQMBIRZTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205367 | |

| Record name | Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate | |

CAS RN |

22418-98-0 | |

| Record name | Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)